5-fluoro-6-methyl-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one - 2640952-71-0

5-fluoro-6-methyl-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-6599217
CAS Number: 2640952-71-0
Molecular Formula: C16H17FN8O
Molecular Weight: 356.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zolpidem

  • Compound Description: Zolpidem is a GABAA-α1 receptor-selective agonist widely used as a sedative-hypnotic agent for the short-term treatment of insomnia. [, ]
  • Relevance: Zolpidem shares the core [, , ]triazolo[4,3-b]pyridazine moiety with the target compound. This structural similarity suggests potential interactions with GABAA receptors, although the specific binding affinities and pharmacological profiles may differ due to the other substituents present in the target compound.
  • Compound Description: CL218,872 is another GABAA-α1 selective ligand, similar to zolpidem. It has been investigated for its potential as a sedative and anxiolytic agent. [, ]
  • Relevance: Like zolpidem, CL218,872 possesses the [, , ]triazolo[4,3-b]pyridazine core structure also found in the target compound. This structural similarity further emphasizes the potential relevance of this scaffold in targeting GABAA receptors.

L-838,417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-1,2,4-triazolo[4,3-b]pyridazine)

  • Compound Description: L-838,417 exhibits a unique pharmacological profile, acting as a partial agonist at non-α1 GABAA receptors and an antagonist at GABAA-α1 receptors. [, ] This selectivity profile suggests potential for anxiolytic effects without the sedative liabilities associated with α1-selective compounds.
  • Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, highlighting the importance of this structural motif in influencing GABAA receptor subtype selectivity. The presence of different substituents in both L-838,417 and the target compound suggests that modifications to this core structure can fine-tune pharmacological activity and subtype selectivity.

SL651498 (6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one)

  • Compound Description: SL651498 displays a preference for GABAA-α2 receptors, acting as a full agonist at this subtype while exhibiting lower efficacy at GABAA-α3 receptors and the least efficacy at GABAA-α1 and GABAA-α5 receptors. [, ] This selectivity profile suggests potential for anxiolytic effects with reduced sedation and other side effects associated with non-selective GABAA receptor agonists.

Pirazolo[3,4-b]pyridine Derivatives

  • Compound Description: The patent abstract describes a series of pirazolo[3,4-b]pyridine derivatives being developed as potential PDE4 inhibitors. [] PDE4 inhibitors have therapeutic potential in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Conclusion:

  • The [, , ]triazolo[4,3-b]pyridazine scaffold is a key structural feature for GABAA receptor activity, and modifications to this core structure can significantly impact subtype selectivity.

Properties

CAS Number

2640952-71-0

Product Name

5-fluoro-6-methyl-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one

IUPAC Name

5-fluoro-4-methyl-2-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidin-6-one

Molecular Formula

C16H17FN8O

Molecular Weight

356.36 g/mol

InChI

InChI=1S/C16H17FN8O/c1-9-14(17)15(26)20-16(19-9)24-6-10-4-23(5-11(10)7-24)13-3-2-12-21-18-8-25(12)22-13/h2-3,8,10-11H,4-7H2,1H3,(H,19,20,26)

InChI Key

YEPADRHOBNDMMP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)F

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.